molecular formula C6H7N3O B112832 5-Amino-3-pyridinecarboxamide CAS No. 60524-14-3

5-Amino-3-pyridinecarboxamide

Cat. No.: B112832
CAS No.: 60524-14-3
M. Wt: 137.14 g/mol
InChI Key: GQGQFLVAXGKVQL-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Amino-3-pyridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Safety and Hazards

The safety data sheet for 5-Amino-3-pyridinecarboxamide provides information on its safety and hazards . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Biochemical Analysis

Biochemical Properties

5-Amino-3-pyridinecarboxamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a precursor of NADH and NADPH, two crucial coenzymes in cellular metabolism . These interactions are primarily through coordination bonds and hydrogen bonding .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a precursor of NADH and NADPH, it can promote a broad spectrum of activity through local correction of the homeostatic balance of these two nucleotide coenzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high GI absorption and is very soluble .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

Subcellular Localization

It is known that the subcellular localization of micropeptides is tightly associated with the functions of subcellular organelles, facilitating precise targeting of micropeptide sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-pyridinecarboxamide typically involves the reaction of 3-cyanopyridine with ammonia under specific conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 100°C to facilitate the conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

5-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQFLVAXGKVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209268
Record name 3-Pyridinecarboxamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60524-14-3
Record name 3-Pyridinecarboxamide, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

97A was hydrogenated in MeOH with 10% Pd/C (20 mg) with a hydrogen balloon for 0.5 h. The Pd/C was removed by filtration. The filtrate was concentrated to give 97B (25 mg, 36% yield for two steps). 1H NMR (400 MHz, Methanol-d4) δ ppm 7.43-7.49 (m, 1H) 8.07 (d, J=2.64 Hz, 1H) 8.22 (d, J=1.76 Hz, 1H).
Name
97A
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Yield
36%

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